molecular formula C25H34N4O8 B1232874 Cidine CAS No. 67135-13-1

Cidine

Cat. No.: B1232874
CAS No.: 67135-13-1
M. Wt: 518.6 g/mol
InChI Key: VWQARCBMWOJWOA-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cidine® (cinitapride hydrogen tartrate) is a gastrointestinal prokinetic agent developed by Almirall, S.A., and marketed in China by Eisai Co., Ltd. under an exclusive license agreement . It acts as a serotonin 4 (5-HT4) receptor agonist and exhibits mild antidopaminergic activity, enhancing acetylcholine release in the digestive tract to improve motility and secretory activity . Approved for mild-to-moderate functional dyspepsia (symptoms: early satiety, postprandial fullness, bloating) and as an adjunct to proton pump inhibitors (PPIs) in gastroesophageal reflux disease (GERD), this compound is administered as 1 mg tablets or 1 mg/5 mL oral solution . Contraindications include gastrointestinal perforation, obstruction, or hemorrhage, and caution is advised in elderly patients due to risks of tardive dyskinesia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinitapride, the active ingredient in Cidine, is synthesized through a multi-step chemical process. The synthesis involves the formation of a benzamide structure with specific functional groups that confer its prokinetic properties. The key steps include the nitration of an aromatic ring, reduction of the nitro group to an amine, and subsequent acylation to form the benzamide .

Industrial Production Methods: Industrial production of Cinitapride involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of organic solvents, catalysts, and purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Cinitapride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final active pharmaceutical ingredient, Cinitapride .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cidine has the chemical formula C25H34N4O8C_{25}H_{34}N_{4}O_{8} and a molecular weight of 522.6 g/mol. Its structure includes a central piperidine ring with a cyclohexenylmethyl group, an ethoxy group, and a nitro group attached to a benzamide moiety. The presence of both positively charged amine groups and negatively charged tartrate salts suggests potential hydrogen bonding capabilities that may influence its interaction with biological targets .

The primary mechanism through which this compound operates is its action on serotonin 4 (5-HT4) receptors located in the nerve plexus of the alimentary tract. By stimulating these receptors, this compound enhances the release of acetylcholine, which in turn increases gastrointestinal motility and secretory activity . This mechanism is crucial for alleviating symptoms associated with functional dyspepsia, such as early satiety and abdominal bloating.

Clinical Applications

This compound has been clinically approved for use in China to treat mild to moderate functional dyspepsia. The drug has shown efficacy in relieving symptoms like:

  • Early Satiety : The uncomfortable feeling of fullness after eating.
  • Postprandial Fullness : Discomfort following meals.
  • Abdominal Distension : Swelling or bloating in the abdomen .

Clinical studies have demonstrated that this compound significantly improves patient-reported outcomes related to these symptoms. For instance, patients using this compound reported reduced discomfort and improved gastrointestinal function compared to placebo groups.

Study 1: Efficacy in Functional Dyspepsia

A randomized controlled trial assessed the efficacy of this compound in patients diagnosed with functional dyspepsia. Over 12 weeks, participants receiving this compound showed a significant reduction in symptom severity scores compared to those receiving placebo. The study concluded that this compound effectively alleviates symptoms associated with functional dyspepsia, supporting its use as a first-line treatment option .

Parameter This compound Group Placebo Group P-value
Symptom Severity Score (Week 12)3.5 ± 1.26.8 ± 1.5<0.001
Patient Satisfaction (%)85%45%<0.01

Study 2: Safety Profile

A safety assessment conducted over six months evaluated the adverse effects associated with this compound. The results indicated that this compound had a favorable safety profile, with minor side effects reported in less than 10% of participants. Common side effects included mild nausea and headache, which resolved without intervention .

Future Research Directions

While current applications focus primarily on gastrointestinal disorders, ongoing research is exploring additional therapeutic uses for this compound:

  • Potential Use in Neurological Disorders : Given its mechanism involving acetylcholine release, researchers are investigating whether this compound could benefit conditions characterized by impaired gastrointestinal motility associated with neurological disorders.
  • Combination Therapies : Studies are also examining the effects of combining this compound with other gastrointestinal agents to enhance therapeutic outcomes for more complex conditions like irritable bowel syndrome.

Mechanism of Action

Cinitapride exerts its effects by acting on the 5-hydroxytryptamine 4 (5-HT4) receptors in the nerve plexus of the alimentary tract. This action increases the release of acetylcholine, which enhances gastrointestinal motility and secretion. Additionally, Cinitapride has mild anti-dopamine activity, further stimulating acetylcholine release and improving therapeutic outcomes .

Comparison with Similar Compounds

Pharmacological and Clinical Profiles

The table below compares Cidine with domperidone and cinnarizine, highlighting mechanisms, indications, and safety:

Parameter This compound (Cinitapride) Domperidone Cinnarizine
Mechanism 5-HT4 agonist; mild antidopaminergic activity Dopamine D2 receptor antagonist H1 antihistamine; calcium channel blocker
Primary Indications Functional dyspepsia, GERD (adjunct to PPIs) Nausea, vomiting, gastroparesis Vertigo, motion sickness
Key Advantages Dual mechanism enhances motility and secretion Minimal blood-brain barrier (BBB) penetration Prevents vestibular disorders
Safety Concerns Contraindicated in GI perforation; sedation risk QT prolongation risk Sedation, weight gain
References

Structural and Functional Differences

  • This compound : Contains a pyridine-derived structure (common in prokinetics) and acts via 5-HT4 agonism. Its mild antidopaminergic activity differentiates it from pure 5-HT4 agonists like cisapride .
  • Cinnarizine : A diphenylmethylpiperazine derivative with antihistaminic and calcium-blocking properties, structurally distinct from prokinetics .

Efficacy and Clinical Use

  • This compound : Demonstrated efficacy in improving postprandial symptoms in functional dyspepsia, with a recommended dosage of 1 mg thrice daily . Clinical trials confirm bioequivalence between formulations, supporting its reliability .
  • Domperidone : Widely used for gastroparesis and chemotherapy-induced nausea, but cardiac monitoring is required due to arrhythmia risks .
  • Cinnarizine : Effective in motion sickness but lacks prokinetic activity, limiting its utility in GI disorders .

Research and Market Context

  • This compound in China: Launched in 2018, this compound complements Eisai’s gastrointestinal portfolio, including Pariet® (rabeprazole) and Selbex® (teprenone), targeting China’s $115 billion pharmaceutical market .
  • Combination Therapy : this compound is often paired with PPIs (e.g., Pariet®) for GERD, whereas domperidone is used standalone for nausea .
  • Synthetic Chemistry : Cinnarizine’s synthesis involves continuous-flow multistep processes, contrasting with this compound’s enzymatic optimization for receptor specificity .

Biological Activity

Cidine, a compound primarily recognized for its gastroprokinetic properties, has garnered attention in recent years for its potential biological activities beyond its primary use. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of the alkaloid class and is often used in clinical settings to enhance gastrointestinal motility. Its chemical structure allows it to interact with various biological systems, leading to diverse pharmacological effects.

Pharmacological Effects

This compound exhibits several notable biological activities:

  • Gastroprokinetic Activity : this compound enhances gastric emptying and intestinal motility, making it beneficial in treating conditions like gastroparesis.
  • Antitumor Activity : Recent studies indicate that this compound may possess antitumor properties against specific cancer cell lines.
  • Antimicrobial Properties : this compound has shown efficacy against certain bacterial strains, suggesting potential use as an antibacterial agent.

Antitumor Activity

A study published in the Journal of the Chilean Chemical Society investigated the antitumor effects of this compound on AGS (stomach) and MCF-7 (breast) cancer cell lines. The results indicated that this compound exhibited dose-dependent cytotoxic effects, with IC50 values demonstrating significant inhibition of cell viability:

Cell LineIC50 Value (mmol)Time Point (hours)
AGS1.5672
MCF-72.572

The study utilized MTT assays to assess cell viability, confirming that this compound's cytotoxicity increases with concentration and exposure time .

Antimicrobial Activity

This compound's antimicrobial properties were evaluated against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The compound demonstrated inhibitory effects, making it a candidate for further exploration in antimicrobial therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : this compound may interact with specific receptors in the gastrointestinal tract, enhancing motility and secretion.
  • Induction of Apoptosis : In cancer cells, this compound appears to induce apoptosis through mitochondrial pathways, leading to cell death.
  • Inhibition of Angiogenesis : Preliminary findings suggest that this compound may inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), which is crucial for tumor growth and metastasis .

Q & A

Basic: How to formulate a research question on Cidine's mechanism of action that balances specificity and scientific rigor?

Methodological Answer:
Begin by narrowing the scope using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • "How does this compound modulate [specific receptor/enzyme] in [cell type/organism] compared to [control/analog], and what molecular pathways are involved?"
    Ensure the question is testable through experimental data (e.g., dose-response assays, knockout models) and avoids vague terms. Validate feasibility by reviewing existing literature on this compound's known interactions .

Q. Basic: What strategies ensure a comprehensive literature review when investigating this compound's biochemical pathways?

Methodological Answer:

  • Use systematic search protocols: Combine keywords (e.g., "this compound AND pharmacokinetics AND in vivo") across databases (PubMed, SciFinder) with Boolean operators.
  • Categorize findings into themes (e.g., "metabolic pathways," "toxicity profiles") and document sources with citation managers (Zotero, EndNote).
  • Prioritize primary literature and meta-analyses over reviews. Cross-reference patents and preprint repositories for unpublished data .

Q. Advanced: How to design experiments to assess this compound's efficacy under varying physiological conditions while controlling for confounding variables?

Methodological Answer:

  • Experimental Design: Use a factorial design to test multiple variables (e.g., pH, temperature) simultaneously. For example:

    ConditionControl GroupExperimental Group
    pH 7.4PlaceboThis compound (10 µM)
    pH 6.8PlaceboThis compound (10 µM)
  • Controls: Include negative controls (vehicle-only) and positive controls (known agonists/antagonists). Use blocking factors (e.g., randomized block design) to account for batch effects .

Q. Advanced: What methodologies are effective in resolving contradictions between in vitro and in vivo data on this compound's pharmacokinetics?

Methodological Answer:

  • Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Parameters to include:
    • Protein binding rates
    • Tissue permeability coefficients
    • Metabolic enzyme expression levels
  • Validate with microdosing trials or isolated organ perfusion models . Apply statistical tools (ANCOVA) to identify confounding variables (e.g., plasma protein interference) .

Q. Basic: What criteria should guide the selection of analytical techniques for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Sensitivity: Use LC-MS/MS for trace-level detection (limit of quantification < 1 ng/mL).
  • Specificity: Validate assays via spike-recovery experiments in matrices (plasma, tissue homogenates).
  • Throughput: For high-volume screening, prioritize HPLC-UV over slower methods like NMR. Reference ISO/IEC 17025 standards for calibration .

Q. Advanced: How to implement statistical frameworks to address heterogeneity in this compound-related clinical trial data?

Methodological Answer:

  • Apply mixed-effects models to account for inter-individual variability. For example:
    Yij=β0+β1Xij+ui+ϵijY_{ij} = \beta_0 + \beta_1X_{ij} + u_i + \epsilon_{ij}
    Where uiu_i = random effect for participant ii.
  • Use bootstrapping to estimate confidence intervals for skewed data. Report effect sizes (Cohen’s d) rather than p-values alone .

Q. Basic: How to establish appropriate control groups in this compound toxicity studies to ensure data validity?

Methodological Answer:

  • Negative Controls: Vehicle-only treatment (e.g., saline/DMSO).
  • Positive Controls: Known hepatotoxins (e.g., acetaminophen) to validate assay sensitivity.
  • Sham Controls: For in vivo studies, include sham-operated animals. Document all control conditions in line with ARRIVE guidelines .

Q. Advanced: What systematic approaches validate the reproducibility of this compound synthesis protocols across independent laboratories?

Methodological Answer:

  • Use round-robin testing : Distribute identical starting materials and protocols to 3+ labs. Compare yields/purity via inter-lab ANOVA.
  • Document critical parameters (e.g., reaction temperature ±0.5°C, stirring speed) and raw data in supplemental materials. Adhere to ICH Q2(R1) validation guidelines .

Q. Basic: How to integrate computational modeling with empirical data when predicting this compound's receptor binding affinities?

Methodological Answer:

  • Perform molecular docking simulations (AutoDock Vina) using crystallographic receptor structures (PDB ID: [XXXX]).
  • Validate in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Use correlation matrices to compare predicted vs. observed KdK_d values .

Q. Advanced: What meta-analysis techniques are most effective for synthesizing conflicting findings in this compound's therapeutic applications?

Methodological Answer:

  • Conduct cumulative meta-analysis to identify temporal trends in effect sizes. Use Forest plots with random-effects models to account for study heterogeneity.
  • Perform subgroup analyses by dosage, patient demographics, or study quality (e.g., Jadad score). Exclude outliers via sensitivity testing .

Properties

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4.C4H4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-3(6)1-2-4(7)8/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQARCBMWOJWOA-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67135-13-1
Record name Cinitapride hydrogen tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067135131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.